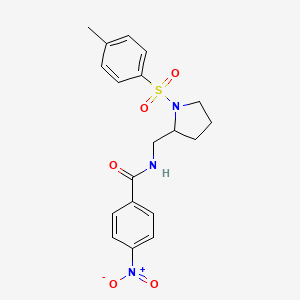

4-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-14-4-10-18(11-5-14)28(26,27)21-12-2-3-17(21)13-20-19(23)15-6-8-16(9-7-15)22(24)25/h4-11,17H,2-3,12-13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSDWOFECOBWQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized by reacting an appropriate amine with a suitable aldehyde or ketone under acidic or basic conditions.

Introduction of the Tosyl Group: The tosyl group is introduced by reacting the pyrrolidine derivative with tosyl chloride in the presence of a base such as pyridine.

Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the tosylated pyrrolidine derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Hydrolysis: The benzamide moiety can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Reduction: 4-amino-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-nitrobenzoic acid and the corresponding amine.

Scientific Research Applications

4-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tosyl group and benzamide moiety can also interact with specific enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and biological distinctions between 4-nitro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide and related benzamide derivatives:

Structural and Functional Group Analysis

- Nitrobenzamide Core : The para-nitro group is conserved across all compounds, enhancing electrophilicity and enabling interactions with biological targets via hydrogen bonding or π-stacking .

- Side Chain Diversity :

- The tosyl-pyrrolidine group in the target compound introduces steric bulk and sulfonamide-mediated solubility, contrasting with smaller substituents (e.g., chloro-methylphenyl in ).

- Heterocyclic Moieties : Thiazole (), oxadiazole (), and thiadiazole () groups improve metabolic stability and target affinity in antiparasitic or antimicrobial contexts.

Physicochemical Properties

- Solubility: The tosyl group in the target compound may enhance aqueous solubility compared to non-sulfonylated analogues (e.g., reports m.p. 195–197°C for oxadiazole derivatives).

- Thermal Stability : Melting points vary widely; nitro-thiadiazole derivatives () lack reported values, while oxadiazole analogues show higher thermal stability .

Q & A

Q. What SAR approaches elucidate the role of the tosyl group in bioactivity?

- Methodology :

- Analog Synthesis : Replace tosyl with mesyl, nosyl, or acyl groups to evaluate steric/electronic effects on potency .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.